Ethyl 4-(azetidin-3-yloxy)benzoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-(azetidin-3-yloxy)benzoate involves several steps. One common method includes the reaction of ethyl 4-hydroxybenzoate with azetidine in the presence of a suitable base. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or benzene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Ethyl 4-(azetidin-3-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates .
Scientific Research Applications
Ethyl 4-(azetidin-3-yloxy)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(azetidin-3-yloxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Ethyl 4-(azetidin-3-yloxy)benzoate can be compared with other similar compounds such as:
Ethyl 4-amino benzoate: Known for its use as a local anesthetic.
Ethyl 4-cyanoacetamido benzoate: Used in the synthesis of various heterocyclic compounds.
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl)pyridin-2-yl)diazenyl)benzoate: Studied for its nonlinear optical properties.
The uniqueness of this compound lies in its azetidine moiety, which imparts distinct chemical and biological properties compared to other benzoate derivatives .
Properties
IUPAC Name |
ethyl 4-(azetidin-3-yloxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-5-10(6-4-9)16-11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMHYTPAUVSGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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